molecular formula C14H25NO4 B2653878 Tert-butyl 3-hydroxy-3-methyl-1-oxa-8-azaspiro[4.5]decane-8-carboxylate CAS No. 2055840-78-1

Tert-butyl 3-hydroxy-3-methyl-1-oxa-8-azaspiro[4.5]decane-8-carboxylate

Cat. No.: B2653878
CAS No.: 2055840-78-1
M. Wt: 271.357
InChI Key: BVUYXBAWQFGQIX-UHFFFAOYSA-N
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Description

Tert-butyl 3-hydroxy-3-methyl-1-oxa-8-azaspiro[4.5]decane-8-carboxylate is a spirocyclic compound characterized by a unique 1-oxa-8-azaspiro[4.5]decane core. This structure combines a tetrahydrofuran (1-oxa) and piperidine (8-aza) ring system fused at a spiro carbon (C3). The tert-butyl carbamate (Boc) group at position 8 serves as a protective moiety for the nitrogen atom, while the 3-hydroxy-3-methyl substituent introduces both hydrogen-bonding capability and steric bulk. The compound’s molecular formula is C₁₄H₂₅NO₄, with a molecular weight of 271.35 g/mol (calculated from structural data) .

Spirocyclic frameworks like this are valued in medicinal chemistry for their conformational rigidity, which can enhance target binding selectivity and metabolic stability. The hydroxyl group at C3 may participate in hydrogen bonding, influencing solubility and intermolecular interactions, as highlighted in studies on hydrogen-bonding patterns in crystals .

Properties

IUPAC Name

tert-butyl 3-hydroxy-3-methyl-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO4/c1-12(2,3)19-11(16)15-7-5-14(6-8-15)9-13(4,17)10-18-14/h17H,5-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVUYXBAWQFGQIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2(CCN(CC2)C(=O)OC(C)(C)C)OC1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-hydroxy-3-methyl-1-oxa-8-azaspiro[45]decane-8-carboxylate typically involves multiple stepsThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as distillation, crystallization, and purification to achieve the required quality standards .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-hydroxy-3-methyl-1-oxa-8-azaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different alcohols .

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 3-hydroxy-3-methyl-1-oxa-8-azaspiro[4.5]decane-8-carboxylate is primarily explored for its potential therapeutic effects. Its structural features allow it to interact with biological targets, making it a candidate for drug development.

Case Study:
In a study focused on the synthesis of spirocyclic compounds, derivatives of this compound were evaluated for their activity as serotonin receptor agonists. The results indicated that modifications to the spiro structure could enhance receptor selectivity and potency .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis, particularly in the construction of complex molecular architectures. Its unique spirocyclic structure allows for diverse transformations.

Data Table: Synthesis Applications

Reaction TypeDescriptionReferences
CycloadditionUsed in [3+2] cycloadditions to form spirocycles
Radical GenerationGenerates N-centered radicals for further reactions
Multicomponent ReactionsFacilitates the assembly of heterocyclic compounds

Biological Evaluation

The biological evaluation of compounds related to this compound has revealed potential neuropharmacological properties. Studies have shown that these compounds can modulate neurotransmitter systems, which may lead to applications in treating neurological disorders.

Case Study:
Research indicated that derivatives of this compound exhibited selective binding affinity to serotonin receptors, suggesting their potential role as antidepressants or anxiolytics .

Mechanism of Action

The mechanism by which tert-butyl 3-hydroxy-3-methyl-1-oxa-8-azaspiro[4.5]decane-8-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous spirocyclic derivatives:

Compound Name Structural Differences Molecular Formula Molecular Weight (g/mol) Key Properties
Tert-butyl 3-hydroxy-3-methyl-1-oxa-8-azaspiro[4.5]decane-8-carboxylate (Target) 1-Oxa-8-aza core; 3-hydroxy-3-methyl substituents C₁₄H₂₅NO₄ 271.35 Hydrogen-bond donor (OH); steric hindrance from methyl; Boc-protected nitrogen
Tert-butyl 1-benzyl-3-hydroxy-1,8-diazaspiro[4.5]decane-8-carboxylate 1,8-Diaza core (additional nitrogen); benzyl group at N1 C₂₁H₃₀N₂O₃ 358.48 Increased lipophilicity (benzyl); dual nitrogen atoms alter electronic environment
Tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate 3-Oxo group replaces 3-hydroxy-3-methyl C₁₃H₂₁NO₄ 255.31 Ketone enhances electrophilicity; lacks H-bond donor capability
Tert-butyl 4-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate Hydroxy group at C4 instead of C3; no methyl substituent C₁₄H₂₅NO₄ 271.35 Positional isomerism affects H-bonding network and steric accessibility
Tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate 1,3,8-Triaza core; two oxo groups at C2 and C4 C₁₄H₂₂N₃O₄ 296.35 Enhanced polarity (two oxo groups); potential for multiple H-bond acceptors
Tert-butyl 8-azaspiro[4.5]decane-8-carboxylate Lacks oxygen in the 1-oxa ring; no substituents at C3 C₁₄H₂₅NO₂ 239.35 Simplified structure; reduced steric and electronic complexity

Key Insights:

Functional Group Impact :

  • The 3-hydroxy-3-methyl substituent in the target compound distinguishes it from derivatives like the 3-oxo analog or the benzyl-substituted diaza variant . This group contributes to both steric effects and hydrogen-bonding capacity, which are critical for interactions in biological systems or crystallization .
  • Boc Protection : All listed compounds retain the tert-butyl carbamate group, a standard strategy for nitrogen protection in synthetic intermediates .

Spiro Positional Isomerism: Shifting the hydroxyl group from C3 to C4 (as in ) modifies the spatial arrangement of functional groups, impacting molecular recognition and crystal packing .

Applications in Drug Discovery :

  • The 3-oxo derivative (CAS 203662-19-5) is a key intermediate in synthesizing kinase inhibitors due to its electrophilic ketone .
  • The 1,8-diaza analog with a benzyl group (CAS 954236-44-3) may serve as a precursor for neuroactive compounds, leveraging its lipophilic benzyl moiety for blood-brain barrier penetration .

Biological Activity

Tert-butyl 3-hydroxy-3-methyl-1-oxa-8-azaspiro[4.5]decane-8-carboxylate, a compound with the CAS number 2055840-78-1, has garnered attention in recent years due to its potential biological activities. This article delves into its biological activity, exploring its mechanisms, efficacy, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following properties:

  • Molecular Formula : C14H25NO4
  • Molecular Weight : 271.36 g/mol
  • IUPAC Name : this compound
  • Purity : 97% .

The structure features a spirocyclic framework that is significant for its biological interactions.

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antibacterial Activity : The compound shows potential as an antibacterial agent, particularly against Gram-positive bacteria. Studies have demonstrated that derivatives of this class can inhibit bacterial topoisomerases, which are critical for DNA replication and transcription .
  • Enzyme Inhibition : Inhibitory assays reveal that compounds with similar structures can act as dual inhibitors of DNA gyrase and topoisomerase IV from Escherichia coli, with IC50 values in the low nanomolar range . This suggests a strong potential for therapeutic applications against resistant bacterial strains.

Table 1: Biological Activity Summary

Activity TypeEfficacy DescriptionReference
AntibacterialEffective against multiple MDR strains
Enzyme InhibitionIC50 values < 32 nM for DNA gyrase
Gram-positive ActivityMIC values < 0.25 μg/mL against S. aureus
Gram-negative ActivityMIC values ranging from 2 to 16 μg/mL

Research Findings

Recent studies have highlighted the compound's potential in treating infections caused by multidrug-resistant (MDR) bacteria. For instance, a study showcased its effectiveness against Staphylococcus aureus and Enterococcus species, demonstrating low MIC values that indicate high potency .

Q & A

Q. What are the key synthetic routes for tert-butyl 3-hydroxy-3-methyl-1-oxa-8-azaspiro[4.5]decane-8-carboxylate?

The compound is typically synthesized via multistep procedures involving spirocyclic ring formation and protective group strategies. For example, tert-butyl-protected spirocyclic intermediates are often generated through acid-catalyzed cyclization or condensation reactions. A common approach involves refluxing precursors like tert-butyl 1-cyano-8-oxa-2-azaspiro[4.5]decane-2-carboxylate with aqueous HCl to hydrolyze the nitrile group, followed by Boc protection under basic conditions (K₂CO₃) and Boc₂O . Similar methodologies are used for related spirocyclic systems, such as tert-butyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate, which involves ketalization of piperidone derivatives with ethylene glycol .

Q. How is the purity and structural integrity of this compound validated in synthetic workflows?

Characterization relies on a combination of techniques:

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming spirocyclic geometry and substituent positions. For example, splitting patterns in ¹H NMR (e.g., δ 3.87–3.56 ppm for oxa-azaspiro systems) and carbonyl signals in ¹³C NMR (e.g., δ 176.23 ppm for carboxylic acid derivatives) are diagnostic .
  • LCMS : Used to verify molecular ion peaks (e.g., [M–H]⁻ at m/z 284.2) and assess purity .
  • Elemental Analysis : Matches calculated and observed C/H/N percentages to confirm stoichiometry .

Q. What intermediates are critical in its synthesis?

Key intermediates include:

  • tert-butyl 1-cyano-8-oxa-2-azaspiro[4.5]decane-2-carboxylate : A precursor for hydrolysis to carboxylic acid derivatives .
  • 8-oxa-2-azaspiro[4.5]decane-1-carboxylic acid hydrochloride : Generated via HCl-mediated nitrile hydrolysis, serving as a scaffold for further functionalization .
  • Ethylene glycol-protected piperidone derivatives : Used in ketalization reactions to form dioxaspiro rings .

Advanced Research Questions

Q. How does the spirocyclic architecture influence its reactivity and pharmacological potential?

The rigid spirocyclic core restricts conformational flexibility, enhancing binding selectivity in biological targets. For example, spirocyclic α-proline analogs are prized in drug discovery for their ability to mimic peptide turn motifs while resisting enzymatic degradation . The tert-butyl carbamate group further stabilizes the structure against metabolic cleavage, making it a versatile intermediate for prodrug development .

Q. What challenges arise in achieving enantiopure synthesis, and how are they addressed?

Spirocyclic systems often exhibit stereochemical complexity due to multiple chiral centers. Enantioselective synthesis may require chiral auxiliaries or catalysts. For instance, phosphoramidite ligands have been employed in copper-catalyzed asymmetric reactions to control stereochemistry in related spirocyclic amines . Racemic mixtures can be resolved via chiral HPLC or enzymatic resolution, though yields may vary .

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction provides unambiguous confirmation of spirocyclic geometry and substituent orientation. Software tools like SHELXL and SIR97 are widely used for refinement, particularly for analyzing puckering parameters in non-planar rings (e.g., Cremer-Pople coordinates for cyclopentane derivatives) . Challenges include obtaining high-quality crystals, which may require vapor diffusion or slow evaporation techniques .

Q. What contradictions exist in spectroscopic data interpretation, and how are they mitigated?

Overlapping signals in ¹H NMR (e.g., methyl and tert-butyl groups) can obscure integration. Advanced techniques like 2D NMR (COSY, HSQC) or variable-temperature NMR help disentangle complex splitting patterns . For example, diastereotopic protons in the spirocyclic ring may appear as multiplet clusters (δ 1.61–1.38 ppm), requiring careful analysis .

Q. What role does this compound play in structure-activity relationship (SAR) studies?

It serves as a scaffold for modifying pharmacokinetic properties. For instance:

  • Hydroxyl group substitution : The 3-hydroxy moiety can be esterified or oxidized to explore solubility and bioavailability .
  • Spiro ring expansion/contraction : Varying ring size (e.g., 8-azaspiro[4.5] vs. 8-azaspiro[5.5]) alters conformational strain, impacting target binding .
  • Boc deprotection : Removing the tert-butyl group exposes a secondary amine for further derivatization (e.g., coupling with pharmacophores) .

Q. How do solvent and reaction conditions affect synthetic yields?

Polar aprotic solvents (e.g., dioxane, acetonitrile) enhance Boc protection efficiency by stabilizing ionic intermediates . Acidic conditions (e.g., HCl in dioxane/water) are optimal for nitrile hydrolysis but may require strict temperature control to avoid Boc group cleavage . For ketalization, ethylene glycol with catalytic p-toluenesulfonic acid achieves high yields (>70%) under reflux .

Methodological Considerations

Q. What analytical workflows are recommended for detecting impurities?

  • HPLC with UV/ELSD detection : Identifies unreacted intermediates or side products (e.g., tert-butyl alcohol from Boc cleavage) .
  • LC-MS/MS : Detects trace impurities at ppm levels, critical for pharmacological applications .
  • Thermogravimetric analysis (TGA) : Assesses thermal stability, particularly for hygroscopic hydrochloride salts .

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